3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl derivatives and furochromene intermediates.
Reaction Conditions: The key steps involve coupling reactions, such as Suzuki or Heck coupling, under controlled conditions using palladium catalysts.
Industrial Production: Industrial production methods may involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, contributing to its observed biological activities.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole and 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities
Uniqueness: The presence of the furochromene core and the specific substitution pattern in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development
Properties
Molecular Formula |
C21H17BrO3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-butylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17BrO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3 |
InChI Key |
HSKDGBPABAELCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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